3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)-

Beschreibung

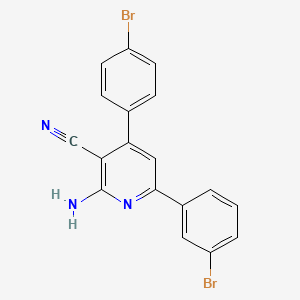

The compound 3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)- is a heterocyclic molecule featuring a pyridine core substituted with a nitrile group at position 3, an amino group at position 2, and bromophenyl moieties at positions 4 and 4.

Eigenschaften

CAS-Nummer |

642037-10-3 |

|---|---|

Molekularformel |

C18H11Br2N3 |

Molekulargewicht |

429.1 g/mol |

IUPAC-Name |

2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C18H11Br2N3/c19-13-6-4-11(5-7-13)15-9-17(23-18(22)16(15)10-21)12-2-1-3-14(20)8-12/h1-9H,(H2,22,23) |

InChI-Schlüssel |

ACUMMPOVGQGARE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)- typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and brominated aromatic compounds. Common synthetic routes may involve:

Nucleophilic substitution reactions: Using nucleophiles to replace leaving groups on the aromatic ring.

Coupling reactions: Such as Suzuki or Heck coupling to introduce the bromophenyl groups.

Amination reactions: To introduce the amino group at the desired position.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions. These methods may include:

Batch reactors: For precise control over reaction conditions.

Continuous flow reactors: For efficient and scalable production.

Purification techniques: Such as crystallization, distillation, and chromatography to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)- can undergo various chemical reactions, including:

Oxidation: To form oxidized derivatives.

Reduction: To reduce functional groups such as nitro or carbonyl groups.

Substitution: Both nucleophilic and electrophilic substitution reactions.

Coupling reactions: To form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium or nickel for coupling reactions.

Solvents: Such as dichloromethane, ethanol, or water depending on the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted pyridine derivatives, aminated compounds, and brominated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Material Science: For the development of new materials with specific properties.

Biological Studies: To investigate its biological activity and potential therapeutic effects.

Wirkmechanismus

The mechanism of action of 3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)- involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: By binding to active sites of enzymes and blocking their activity.

Receptor binding: By interacting with cellular receptors and modulating their signaling pathways.

DNA/RNA interaction: By intercalating into nucleic acids and affecting their function.

Vergleich Mit ähnlichen Verbindungen

Reactivity and Stability

- The trifluoromethyl group in increases resistance to oxidative degradation, whereas the bromophenyl groups in the target compound may undergo nucleophilic aromatic substitution under harsh conditions .

- The nitrile group in all compounds acts as a hydrogen-bond acceptor, influencing crystal packing (as per Etter’s rules ) and intermolecular interactions.

Crystallographic Insights

- Hydrogen-Bond Networks: The amino and nitrile groups in the target compound facilitate dimeric or chain-like hydrogen-bond patterns, critical for crystal engineering .

- Validation: Software like SHELXL and ORTEP-3 have been used to refine similar structures, ensuring accurate bond-length and angle measurements.

Biologische Aktivität

3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)- is a complex organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and potential applications of this compound based on various studies.

- Molecular Formula : C18H11Br2N3

- Molecular Weight : 429.1 g/mol

- CAS Number : 642037-10-3

- IUPAC Name : 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)pyridine-3-carbonitrile

Synthesis

The synthesis of 3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)- typically involves multi-step organic reactions. Common methods include:

- Nucleophilic Substitution Reactions : Utilizing nucleophiles to replace leaving groups on the aromatic ring.

- Coupling Reactions : Such as Suzuki or Heck coupling to introduce bromophenyl groups.

- Amination Reactions : Introducing the amino group at the desired position.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyridine derivatives, including those similar to 3-Pyridinecarbonitrile. A study reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for several compounds were determined, indicating their effectiveness.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 32 | Staphylococcus aureus |

| Compound B | 64 | Escherichia coli |

| 3-Pyridinecarbonitrile | 16 | Pseudomonas aeruginosa |

The results suggest that compounds with specific substitutions on the pyridine ring exhibit enhanced antimicrobial properties .

Anticancer Activity

In addition to antimicrobial effects, compounds in this chemical class have been investigated for their anticancer potential. The mechanism of action often involves:

- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Binding : Interaction with cellular receptors can modulate signaling pathways critical for tumor growth.

Research has shown that certain derivatives demonstrate cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, one study found that a related compound exhibited an IC50 value of 5 µM against MCF-7 breast cancer cells, indicating potent anticancer activity.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several pyridine derivatives, including 3-Pyridinecarbonitrile. The study utilized standard methods such as disc diffusion and broth microdilution to evaluate activity against different microorganisms. Results indicated that modifications in the bromophenyl substituents significantly influenced antimicrobial potency.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of pyridine derivatives. The study revealed that compounds with dual bromination (like 3-Pyridinecarbonitrile) exhibited enhanced cytotoxicity in vitro compared to their mono-brominated counterparts. This suggests that structural modifications can lead to improved therapeutic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.